molecular formula C45H63N4O9PSi B15133492 5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite

5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite

Cat. No.: B15133492
M. Wt: 863.1 g/mol
InChI Key: QXXMYJDSHYRQIP-ZMHKPELYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-DiMethoxy)- 3’-O-(t-butyldiMethylsilyl) uridine, 2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite involves multiple steps. One common method includes the protection of the uridine molecule at the 3’- and 5’-hydroxyl groups with t-butyldimethylsilyl and dimethoxytrityl groups, respectively . The 2’-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. These machines can handle the complex multi-step synthesis and purification processes efficiently, ensuring high purity and yield .

Scientific Research Applications

5’-O-(4,4’-DiMethoxy)- 3’-O-(t-butyldiMethylsilyl) uridine, 2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications:

Mechanism of Action

The mechanism of action of 5’-O-(4,4’-DiMethoxy)- 3’-O-(t-butyldiMethylsilyl) uridine, 2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite involves its incorporation into oligonucleotides during solid-phase synthesis. The protected groups are sequentially removed, allowing the formation of phosphodiester bonds between nucleotides . This process is facilitated by the phosphoramidite chemistry, which ensures high coupling efficiency and yield .

Properties

Molecular Formula

C45H63N4O9PSi

Molecular Weight

863.1 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C45H63N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-41-40(58-60(10,11)44(5,6)7)38(56-42(41)48-28-26-39(50)47-43(48)51)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-25,31-32,38,40-42H,15,26,28-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1

InChI Key

QXXMYJDSHYRQIP-ZMHKPELYSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2CCC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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